molecular formula C7H9NOS2 B12811670 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one CAS No. 80179-67-5

2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one

Cat. No.: B12811670
CAS No.: 80179-67-5
M. Wt: 187.3 g/mol
InChI Key: FQUOLWGCPIHCAK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one is a complex organic compound with a unique structure that includes a cyclobutenone ring substituted with dimethylamino, methylthio, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by the introduction of methylthio and thioxo groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The dimethylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and materials science.

    Methanethiol-bridged benzimidazole derivatives: Compounds with similar sulfur-containing functional groups and potential biological activities.

Uniqueness

2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one stands out due to its unique combination of functional groups and the cyclobutenone ring structure

Properties

CAS No.

80179-67-5

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

IUPAC Name

2-(dimethylamino)-3-methylsulfanyl-4-sulfanylidenecyclobut-2-en-1-one

InChI

InChI=1S/C7H9NOS2/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3

InChI Key

FQUOLWGCPIHCAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=S)C1=O)SC

Origin of Product

United States

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